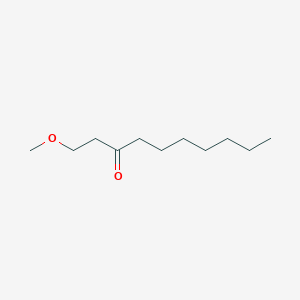![molecular formula C17H12N2O4S B14442626 2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate CAS No. 74151-43-2](/img/structure/B14442626.png)
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is notable for its applications in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate typically involves the diazotization of an aromatic amine. The process begins with the sulfonation of naphthalene to introduce the sulfonyl group. This is followed by the nitration of the sulfonated naphthalene to introduce the nitro group, which is then reduced to an amine. The final step involves the diazotization of the amine using nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate undergoes several types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.
Coupling Reactions: It can react with phenols and aromatic amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.
Coupling Reactions: Commonly performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction: Sodium sulfite or stannous chloride are often used as reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Amines: Formed through the reduction of the diazonium group.
Scientific Research Applications
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other colorants.
Mechanism of Action
The mechanism of action of 2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate primarily involves the formation of azo compounds through electrophilic substitution reactions. The diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and aromatic amines to form azo bonds. This process is facilitated by the resonance stabilization of the diazonium ion, which makes it highly reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-naphthalenolate: Another diazonium salt with similar reactivity but different substitution pattern.
4-Diazonio-3-methylbenzenesulfonate: Similar in structure but with a different aromatic core.
2-Diazonio-5-nitronaphthalen-1-olate: Contains a nitro group instead of a sulfonyl group.
Uniqueness
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate is unique due to the presence of both the diazonium and sulfonyl groups, which confer distinct reactivity and stability. The sulfonyl group enhances the solubility of the compound in water, making it more versatile for various applications.
Properties
CAS No. |
74151-43-2 |
|---|---|
Molecular Formula |
C17H12N2O4S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-diazonio-5-(4-methylphenyl)sulfonyloxynaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)24(21,22)23-16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
InChI Key |
PJXBCFBBMFITDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


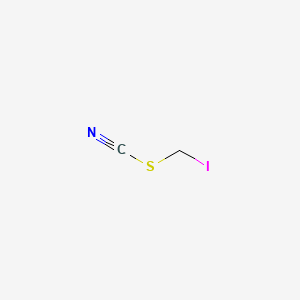
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
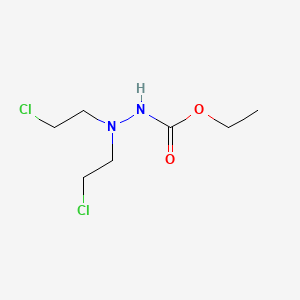
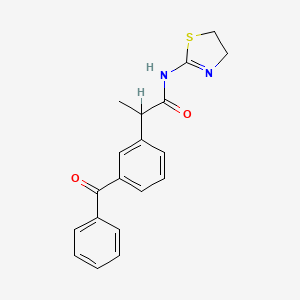
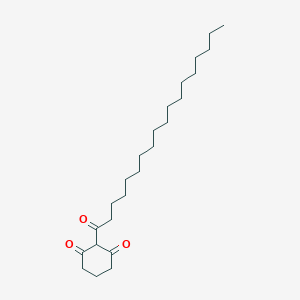


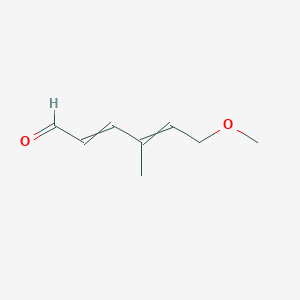


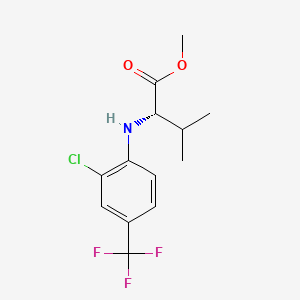
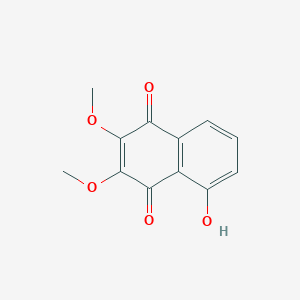
![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
